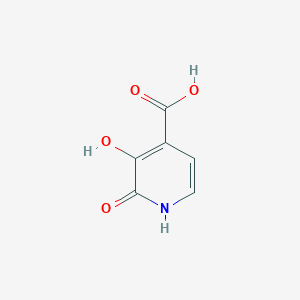
3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid
描述
3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a functionalized pyridine derivative.
作用机制
Target of Action
3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a functionalized pyridine derivative . Pyridine fragments are known to be present in biologically active molecules and have been associated with various targets. For instance, the 2-oxo-1,2-dihydropyridine-3-carboxamide moiety is a structural unit of formyl peptide receptor agonists used in the treatment of rheumatoid arthritis . Compounds containing a 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment are known as potent small molecule cyclic urea activators of STING .
Mode of Action
It is known that compounds containing both carboxy and carboxamide functionalities at the 2-oxopyridine ring possess great biological activity potential .
Biochemical Pathways
For example, they have been identified as inhibitors of monopolar spindle 1 (MPS1) and Aurora kinase , which are involved in cell division and growth.
Result of Action
Compounds with a similar structure have been associated with various biological activities, such as antimicrobial and cytotoxic activities .
Action Environment
It is known that the compound should be stored in a dry environment at 2-8°c .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through a one-pot reaction. This involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide . The reaction is typically carried out in an organic solvent in the presence of water for 1-5 minutes, leading to the formation of the desired product in good yields.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the one-pot synthesis method described above can be scaled up for industrial applications, ensuring efficient production of this compound .
化学反应分析
Types of Reactions: 3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Alkaline hydrolysis using sodium hydroxide is a common method to obtain this compound from its precursors.
Oxidation: The compound can undergo oxidation reactions under specific conditions, although detailed studies on this are limited.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen and oxygen atoms.
Major Products: The major products formed from these reactions include various derivatives of 2-oxo-1,2-dihydropyridine, which can be further functionalized for specific applications .
科学研究应用
3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid has a wide range of scientific research applications:
相似化合物的比较
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
- 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester
- 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid methyl ester
Uniqueness: 3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct biological activities and synthetic versatility. Its ability to act as an activator of STING and an inhibitor of CHK1 and ACC sets it apart from other similar compounds .
属性
IUPAC Name |
3-hydroxy-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-3(6(10)11)1-2-7-5(4)9/h1-2,8H,(H,7,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXXNCFVWRLTKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2914870.png)
![3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2914871.png)

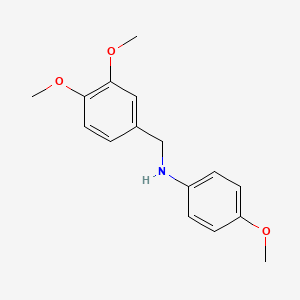

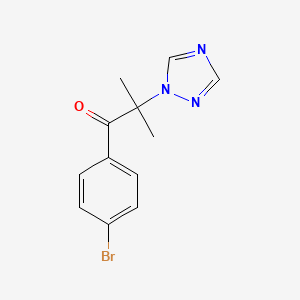
![N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide](/img/structure/B2914883.png)


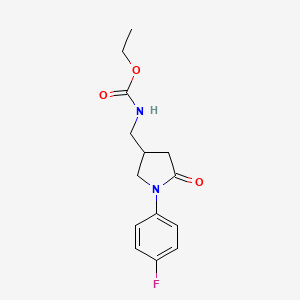
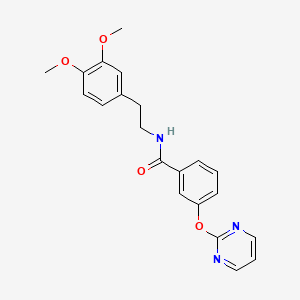
![2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one](/img/structure/B2914890.png)
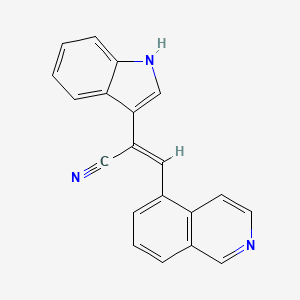
![Spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2914892.png)
